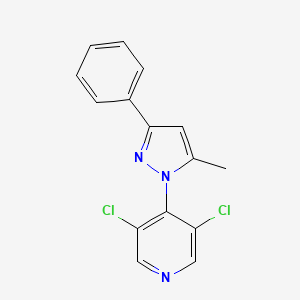![molecular formula C16H20N2OS2 B7498393 N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)
N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide, also known as MPTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPTA is a thiazole derivative that belongs to the class of compounds known as thioacetamides.
科学的研究の応用
N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been found to have antibacterial activity against Gram-positive bacteria.
作用機序
The mechanism of action of N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell division and growth. This compound has been shown to inhibit the activity of tubulin, a protein that is essential for cell division. It has also been found to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, this compound has been found to inhibit the production of prostaglandins, which are involved in inflammation.
実験室実験の利点と制限
N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. It has also been found to have low toxicity, making it safe to use in lab experiments. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research related to N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide. One area of research is to study its potential as a cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is to study its potential as an antifungal and antibacterial agent. Further studies are needed to determine its effectiveness against a wider range of fungal and bacterial strains. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
合成法
The synthesis of N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide involves the reaction of 2-(4-isopropylphenyl)-1,3-thiazole-4-carboxylic acid with thionyl chloride, followed by the reaction with N-methylthioacetamide. The final product, this compound, is obtained in high yield and purity. The synthesis method has been optimized to produce this compound in large quantities, which is essential for conducting scientific research.
特性
IUPAC Name |
N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c1-11(2)12-4-6-13(7-5-12)16-18-14(9-21-16)8-20-10-15(19)17-3/h4-7,9,11H,8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUGDOGXXPMICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CSCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)

![3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)
![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)
![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
